Methyl 2,5-dimethyl-1-phenyl-1H-pyrrole-3-carboxylate

説明

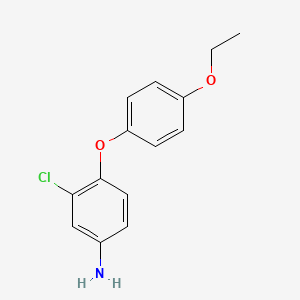

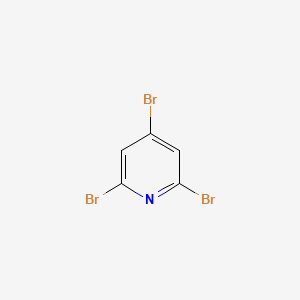

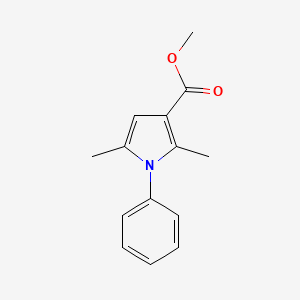

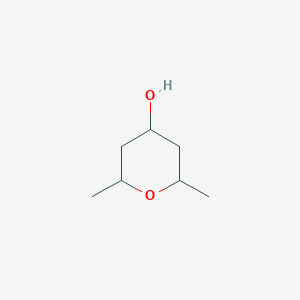

“Methyl 2,5-dimethyl-1-phenyl-1H-pyrrole-3-carboxylate” is a chemical compound with the molecular formula C12H13N . It is a type of pyrrole, which is a class of compounds containing a five-membered aromatic ring with four carbon atoms and one nitrogen atom .

Synthesis Analysis

The synthesis of pyrrole compounds, including “Methyl 2,5-dimethyl-1-phenyl-1H-pyrrole-3-carboxylate”, often involves the combination of different pharmacophores in a pyrrole ring system, leading to the formation of more active compounds . Various tactical approaches have been used to synthesize pyrrole and pyrrole-containing analogs .Molecular Structure Analysis

The molecular structure of “Methyl 2,5-dimethyl-1-phenyl-1H-pyrrole-3-carboxylate” can be represented by the InChI string:InChI=1S/C12H13N/c1-10-8-9-11(2)13(10)12-6-4-3-5-7-12/h3-9H,1-2H3 . This indicates that the molecule contains 12 carbon atoms, 13 hydrogen atoms, and 1 nitrogen atom . Chemical Reactions Analysis

Pyrrole compounds, including “Methyl 2,5-dimethyl-1-phenyl-1H-pyrrole-3-carboxylate”, are known to undergo various chemical reactions. For instance, they can participate in nucleophilic addition reactions due to the presence of a carbonyl group . The thioamide functional group in these compounds can also undergo isomerization to generate thiol .Physical And Chemical Properties Analysis

The physical and chemical properties of “Methyl 2,5-dimethyl-1-phenyl-1H-pyrrole-3-carboxylate” include a molecular weight of 171.2383 . Other properties such as boiling point, density, and refractive index are not explicitly mentioned in the search results.科学的研究の応用

Chemical Modification and Biopolymer Application

The chemical modification of biopolymers, such as xylan, into ethers and esters showcases the potential for creating materials with specific properties through functional group transformations. The study by Petzold-Welcke et al. (2014) on xylan derivatives demonstrates how chemical modifications can lead to new biopolymers with unique properties for applications such as drug delivery, paper strength additives, and antimicrobial agents. This suggests that derivatives of pyrrole, like the compound , could be explored for similar modifications and applications in materials science (Petzold-Welcke, Schwikal, Daus, & Heinze, 2014).

Role in Plant Defense Mechanisms

Research into plant metabolism and defense, such as the study by Qamar, Mysore, and Senthil-Kumar (2015), highlights the role of pyrroline-5-carboxylate (P5C) in plant resistance against pathogens. This indicates the importance of investigating pyrrole derivatives and their metabolic pathways in plants for developing enhanced resistance mechanisms against diseases (Qamar, Mysore, & Senthil-Kumar, 2015).

Antimicrobial and Anti-Biofilm Activities

Derivatives of natural compounds, such as carvacrol (a phenolic compound found in oregano and other herbs), have been studied for their antimicrobial and anti-biofilm properties. Marchese et al. (2018) review the antimicrobial and anti-biofilm activities of carvacrol, underlining the potential for pyrrole derivatives to be investigated for similar bioactive properties, especially considering their structural diversity and potential for chemical modification (Marchese et al., 2018).

Environmental Exposure and Health Risks

Studies on the environmental and health impacts of various chemicals, such as the review by Tsai (2013) on the herbicide paraquat, reflect the broader context of understanding the toxicological profiles of chemicals, including pyrrole derivatives. Such investigations are crucial for assessing the safety and environmental effects of these compounds (Tsai, 2013).

将来の方向性

Pyrrole and pyrrolidine analogs, including “Methyl 2,5-dimethyl-1-phenyl-1H-pyrrole-3-carboxylate”, have diverse therapeutic applications and are considered potential sources of biologically active compounds . Therefore, they represent excellent future therapeutic possibilities with potential uses in the biological and medical sciences due to their pronounced docking properties and biological activity .

特性

IUPAC Name |

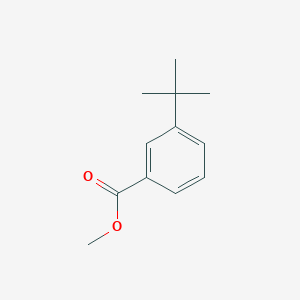

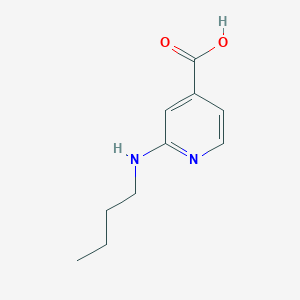

methyl 2,5-dimethyl-1-phenylpyrrole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO2/c1-10-9-13(14(16)17-3)11(2)15(10)12-7-5-4-6-8-12/h4-9H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJHGSIQHALOUBQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N1C2=CC=CC=C2)C)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2,5-dimethyl-1-phenyl-1H-pyrrole-3-carboxylate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Pyrazin-2-yl[3-(trifluoromethyl)phenyl]methanone](/img/structure/B1317621.png)

![N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]ethanamine](/img/structure/B1317632.png)

![6,7-Dihydro-5H-cyclopenta[b]pyridin-7-ol](/img/structure/B1317637.png)